molecular formula C7H10BrN3 B13992568 3-(1-Azetidinyl)-4-bromo-1-methyl-1H-pyrazole

3-(1-Azetidinyl)-4-bromo-1-methyl-1H-pyrazole

Cat. No.: B13992568
M. Wt: 216.08 g/mol
InChI Key: ATSDPBRSCWIXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Azetidinyl)-4-bromo-1-methyl-1H-pyrazole is a heterocyclic compound that features both azetidine and pyrazole rings. The presence of these rings imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 3-bromopropylamine with potassium hydroxide . Another approach includes the use of ethyl acrylate and 3-amino-1-propanol, followed by cyclization with thionyl chloride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Azetidinyl)-4-bromo-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-(1-Azetidinyl)-4-bromo-1-methyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Azetidinyl)-4-bromo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The azetidine ring imparts significant strain, which can influence its reactivity and interaction with biological molecules. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Azetidinyl)-4-bromo-1H-pyrazole
  • 3-(1-Azetidinyl)-4-chloro-1H-pyrazole
  • 3-(1-Azetidinyl)-4-fluoro-1H-pyrazole

Uniqueness

3-(1-Azetidinyl)-4-bromo-1-methyl-1H-pyrazole is unique due to the presence of both azetidine and pyrazole rings, which confer distinct chemical and biological properties. The bromine atom also provides a site for further functionalization, making it a versatile compound for various applications .

Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

3-(azetidin-1-yl)-4-bromo-1-methylpyrazole

InChI

InChI=1S/C7H10BrN3/c1-10-5-6(8)7(9-10)11-3-2-4-11/h5H,2-4H2,1H3

InChI Key

ATSDPBRSCWIXLL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N2CCC2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.